molecular formula C8H7BrClNO2 B13682633 5-Bromo-N-hydroxy-2-methoxybenzimidoyl Chloride

5-Bromo-N-hydroxy-2-methoxybenzimidoyl Chloride

Cat. No.: B13682633
M. Wt: 264.50 g/mol
InChI Key: WOVZQRXEFSCBRN-UHFFFAOYSA-N
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Description

5-Bromo-N-hydroxy-2-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7BrClNO2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds .

Scientific Research Applications

5-Bromo-N-hydroxy-2-methoxybenzimidoyl Chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-N-hydroxy-2-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-hydroxy-2-methoxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methoxy groups, along with the bromine and chlorine atoms, make it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-N-hydroxy-2-methoxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVZQRXEFSCBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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